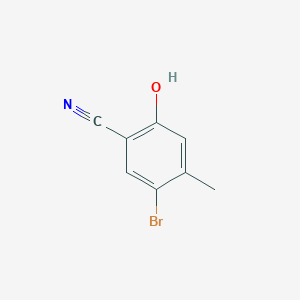
(1-Tosylazetidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Tosylazetidin-3-yl)methanol is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosylazetidin-3-yl)methanol typically involves the reaction of azetidine with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Formation of Tosylazetidine: Azetidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylazetidine.
Hydroxymethylation: The 1-tosylazetidine is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
(1-Tosylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the tosyl group, yielding azetidin-3-ylmethanol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.
Major Products
Oxidation: Tosylazetidine-3-carboxylic acid or tosylazetidine-3-aldehyde.
Reduction: Azetidin-3-ylmethanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
(1-Tosylazetidin-3-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (1-Tosylazetidin-3-yl)methanol involves its reactivity due to the presence of the tosyl group and the hydroxymethyl group. The tosyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: This compound is similar in structure but contains a bromomethyl group instead of a hydroxymethyl group.
(1-Methylazetidin-3-yl)methanol: This compound lacks the tosyl group and has a methyl group instead.
Uniqueness
(1-Tosylazetidin-3-yl)methanol is unique due to the presence of both the tosyl and hydroxymethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C11H15NO3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-6-10(7-12)8-13/h2-5,10,13H,6-8H2,1H3 |
InChI 键 |
AYZHZSZCKZXCKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















